ethyl 3-formyl-1H-indole-5-carboxylate
Overview
Description
Ethyl 3-formyl-1H-indole-5-carboxylate (EFC) is an organic compound belonging to the class of carboxylic acids. It is a white solid with a molecular weight of 211.24 g/mol. It is soluble in water, alcohol, and ether. It has a melting point of 70-72°C and boiling point of 121-123°C. EFC has been extensively studied due to its wide range of applications in the field of medicinal chemistry. It is used as an intermediate in the synthesis of pharmaceuticals and other biologically active compounds.
Scientific Research Applications
Synthesis and Intermediates
Ethyl 3-formyl-1H-indole-5-carboxylate and its derivatives play a crucial role in synthetic chemistry. They are used as intermediates in the synthesis of various compounds. For instance, Pete et al. (2003) demonstrated the synthesis of ethyl 5-formyl-1H-indole-2-carboxylates from 2-ethoxycarbonyl-1H-indole-5-methanesulfonic acids, highlighting the transformation of the sulfomethyl group to formyl function (Pete, Parlagh, & Tőke, 2003). Similarly, Murakami et al. (1988) investigated the Friedel-Crafts reaction of ethyl indole-2-carboxylate, demonstrating its versatility in synthesizing ethyl 3-acylindole-2-carboxylates (Murakami, Tani, Tanaka, & Yokoyama, 1988).
Multicomponent Condensation
Multicomponent condensation reactions involving ethyl 3-formylindole-2-carboxylate have been studied for the synthesis of novel compounds with potential biological activity. Shiri et al. (2014) described a Ugi four-component condensation reaction that yielded a series of novel dipeptides containing an indolyl moiety (Shiri, Zolfigol, Khazaei, Faal-Rastegar, & Kruger, 2014).
Photochemical Applications
Ethyl 3-formyl-1H-indole-5-carboxylate derivatives also find applications in photochemistry. Yokoyama et al. (2004) showed that ethyl 4-formyl-1,3-dimethylpyrazole-5-carboxylate exhibited photochromism, a property that could have implications in material science (Yokoyama et al., 2004).
Biological Activity and Drug Design
The compound and its derivatives are explored for potential biological activities and drug design. Karg et al. (2009) synthesized ethyl 2-(3-chlorobenzyl)-5-hydroxy-1H-benzo[g]indole-3-carboxylate, a potent inhibitor of 5-lipoxygenase, highlighting the relevance of these compounds in developing anti-inflammatory therapeutics (Karg, Luderer, Pergola, Bühring, Rossi, Northoff, Sautebin, Troschütz, & Werz, 2009).
properties
IUPAC Name |
ethyl 3-formyl-1H-indole-5-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO3/c1-2-16-12(15)8-3-4-11-10(5-8)9(7-14)6-13-11/h3-7,13H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XMCFLTQKFKSXLX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=C(C=C1)NC=C2C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50610496 | |
Record name | Ethyl 3-formyl-1H-indole-5-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50610496 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl 3-formyl-1H-indole-5-carboxylate | |
CAS RN |
467458-46-4 | |
Record name | Ethyl 3-formyl-1H-indole-5-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50610496 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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